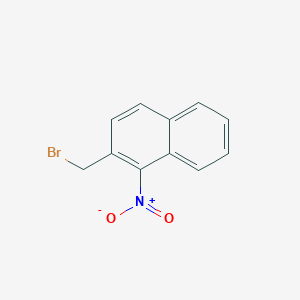
2-(Bromomethyl)-1-nitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1-nitronaphthalene is an organic compound with the molecular formula C11H8BrNO2 It is a derivative of naphthalene, where a bromomethyl group and a nitro group are attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-nitronaphthalene typically involves the bromination of 1-nitronaphthalene. One common method is to react 1-nitronaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
2-(Bromomethyl)-1-nitronaphthalene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogenation reactions are performed under atmospheric or elevated pressures of hydrogen gas, often in the presence of a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequently applied to this compound.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like azides, thiols, or ethers.
Reduction: The major product is 2-(aminomethyl)-1-naphthylamine.
Oxidation: Potential products include naphthoquinones or other oxidized derivatives.
科学研究应用
2-(Bromomethyl)-1-nitronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological systems, particularly in the development of probes and markers for imaging and diagnostic purposes.
Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-1-nitronaphthalene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the nitro group, making it less reactive in redox reactions.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring, altering its reactivity and applications.
Ethyl 2-(bromomethyl)acrylate: Features an acrylate group, leading to different reactivity and uses in polymer chemistry.
Uniqueness
2-(Bromomethyl)-1-nitronaphthalene is unique due to the presence of both a bromomethyl and a nitro group on the naphthalene ring. This combination of functional groups imparts distinct reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
属性
分子式 |
C11H8BrNO2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1-nitronaphthalene |
InChI |
InChI=1S/C11H8BrNO2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13(14)15/h1-6H,7H2 |
InChI 键 |
OGNHBZHFEWBUQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















